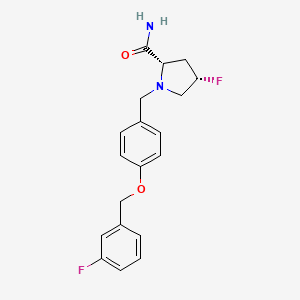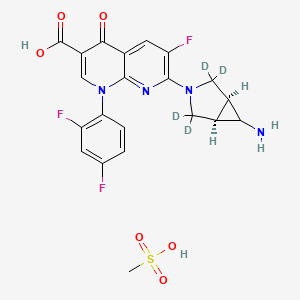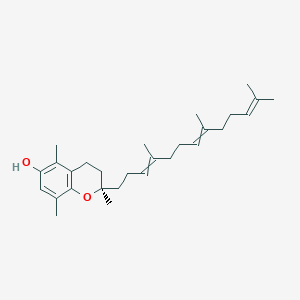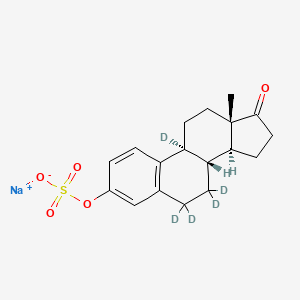
Estrone sulfate-d5 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone sulfate-d5 (sodium) is a deuterium-labeled form of estrone sulfate, a biologically inactive form of estrogen. Estrone sulfate is a major circulating plasma estrogen that is converted into the biologically active estrogen, estrone, by steroid sulfatase. This compound is often used in scientific research, particularly in studies related to breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of estrone sulfate-d5 (sodium) involves the incorporation of deuterium atoms into the estrone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of estrone sulfate-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The production process may also include steps for purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Estrone sulfate-d5 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of estrone sulfate-d5 (sodium) may produce estrone-3,17-dione, while reduction may yield estradiol-d5 .
Aplicaciones Científicas De Investigación
Estrone sulfate-d5 (sodium) is widely used in scientific research due to its stability and ability to serve as a tracer in various studies. Some of its applications include:
Chemistry: Used in studies involving the synthesis and analysis of estrogenic compounds.
Biology: Utilized in research on hormone regulation and metabolism.
Medicine: Employed in studies related to breast cancer and other hormone-related conditions.
Industry: Used in the development of pharmaceuticals and diagnostic tools .
Mecanismo De Acción
Estrone sulfate-d5 (sodium) exerts its effects by being converted into estrone by steroid sulfatase. Estrone then interacts with estrogen receptors in target cells, leading to the regulation of gene transcription and the formation of messenger RNA. This process ultimately results in various physiological effects, including the regulation of reproductive functions and the maintenance of bone density .
Comparación Con Compuestos Similares
Estrone sulfate-d5 (sodium) is similar to other estrogenic compounds such as estrone, estradiol, and estriol. its deuterium labeling makes it unique and valuable for research purposes. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis in studies. Similar compounds include:
Estrone: A naturally occurring estrogen with a similar structure but without deuterium labeling.
Estradiol: A more potent estrogen that is also used in hormone replacement therapy.
Estriol: A weaker estrogen that is primarily produced during pregnancy .
Estrone sulfate-d5 (sodium) stands out due to its specific applications in research and its ability to provide detailed insights into estrogen metabolism and function.
Propiedades
Fórmula molecular |
C18H21NaO5S |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
sodium;[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1/i2D2,4D2,14D; |
Clave InChI |
VUCAHVBMSFIGAI-DGSKSDKYSA-M |
SMILES isomérico |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


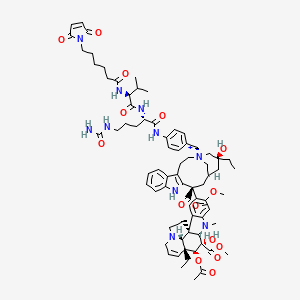

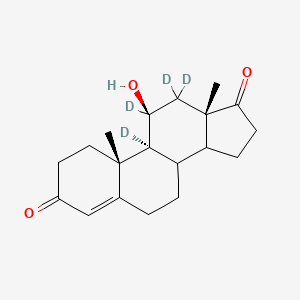
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
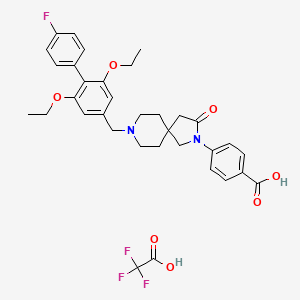



![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

